9-(4-ethoxyphenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide
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Overview
Description
9-(4-ethoxyphenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide: is a synthetic organic compound that belongs to the purine class of molecules This compound is characterized by its complex structure, which includes a purine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-ethoxyphenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions
Purine Core Synthesis: The purine core can be synthesized from commercially available starting materials such as guanine or adenine. These starting materials undergo a series of reactions including nitration, reduction, and cyclization to form the purine skeleton.
Functional Group Introduction: The ethoxyphenyl group is introduced via a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the purine core in the presence of a base.
Phenethyl Group Addition: The phenethyl group is typically added through a Friedel-Crafts alkylation reaction, using phenethyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenethyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group under appropriate conditions.
Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of phenethyl ketone or phenethyl carboxylic acid.
Reduction: Formation of 8-hydroxy-9-(4-ethoxyphenyl)-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 9-(4-ethoxyphenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific enzymes or receptors, providing insights into their function and aiding in the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases, making it a candidate for drug development. Studies focus on its efficacy, toxicity, and mechanism of action.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals. Its derivatives may serve as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other high-value products.
Mechanism of Action
The mechanism of action of 9-(4-ethoxyphenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
8-oxo-2-phenethyl-7H-purine-6-carboxamide: Lacks the ethoxyphenyl group, which may result in different biological activity.
9-(4-methoxyphenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group, potentially altering its chemical reactivity and biological properties.
9-(4-ethoxyphenyl)-8-oxo-2-methyl-8,9-dihydro-7H-purine-6-carboxamide: Contains a methyl group instead of a phenethyl group,
Properties
IUPAC Name |
9-(4-ethoxyphenyl)-8-oxo-2-(2-phenylethyl)-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-2-30-16-11-9-15(10-12-16)27-21-19(26-22(27)29)18(20(23)28)24-17(25-21)13-8-14-6-4-3-5-7-14/h3-7,9-12H,2,8,13H2,1H3,(H2,23,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIHMUDCERXSFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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